(iodo-125)-CGP 71872

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

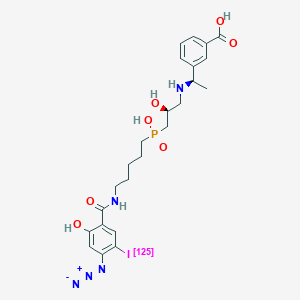

C24H31IN5O7P |

|---|---|

Molekulargewicht |

657.4 g/mol |

IUPAC-Name |

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl](125I)benzoic acid |

InChI |

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1/i25-2 |

InChI-Schlüssel |

IHFUJPDKHJTHGQ-DQPKGEOYSA-N |

Isomerische SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])[125I])O)O |

Kanonische SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of (iodo-125)-CGP 71872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of (iodo-125)-CGP 71872, a critical tool for the study of GABA-B receptors. The document details its function as a selective antagonist, its utility as a photoaffinity label, the associated signaling pathways, and relevant experimental protocols.

Introduction to this compound

This compound is a radioiodinated derivative of the potent and selective GABA-B receptor antagonist, CGP 71872. It is distinguished by two key features: the inclusion of a radioactive iodine-125 isotope for detection in radioligand binding assays, and an azido group that enables its use as a photoaffinity label.[1] These characteristics make it an invaluable research tool for quantifying GABA-B receptors and identifying their subunit composition in various tissues.

The target of this compound is the γ-aminobutyric acid (GABA) type B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are required for trafficking to the cell surface and coupling to downstream signaling pathways.[4]

Core Mechanism of Action

The primary mechanism of action of this compound is as a high-affinity, selective, and competitive antagonist at the GABA-B receptor.

Biochemical studies have demonstrated that this compound binds specifically to the GABA-B1 subunit of the receptor heterodimer.[1] It does not bind to the GABA-B2 subunit.[1] This selective interaction with the GABA-B1 subunit physically obstructs the binding of the endogenous agonist, GABA, thereby preventing the conformational changes required for receptor activation and downstream signaling.

As a photoaffinity label , the azido group on the molecule can be photoactivated by UV light. This generates a highly reactive nitrene intermediate that covalently cross-links the ligand to the receptor at or near its binding site.[1] This irreversible binding allows for the robust identification and characterization of the ligand-binding subunits of the GABA-B receptor, revealing molecular weights of approximately 130 kDa and 100 kDa, which correspond to the GABA-B1a and GABA-B1b isoforms, respectively.[1]

GABA-B Receptor Signaling Pathway

As an antagonist, this compound blocks the canonical signaling cascade initiated by agonist binding to the GABA-B receptor. The binding of an agonist like GABA or baclofen to the GABA-B1 subunit induces a conformational change in the GABA-B2 subunit, which in turn activates associated inhibitory Gi/o proteins.[2] The dissociation of the G-protein into its Gαi/o and Gβγ subunits triggers several downstream effector pathways, all of which are inhibited by this compound.

The key pathways inhibited are:

-

Inhibition of Adenylyl Cyclase : The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3]

-

Activation of K+ Channels : The Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3] This leads to an efflux of K+ ions, hyperpolarization of the postsynaptic membrane, and a general dampening of neuronal excitability.

-

Inhibition of Ca2+ Channels : The Gβγ subunit also binds to presynaptic voltage-gated calcium channels (N-type and P/Q-type), inhibiting their function.[2][3] This reduction in calcium influx leads to a decrease in the release of neurotransmitters.

Quantitative Binding Data

Table 1: Qualitative Competitive Binding Profile for this compound

| Competing Ligand | Description | Rank Order of Potency |

|---|---|---|

| CGP 71872 | Non-radiolabeled parent compound | 1 (Most Potent) |

| GABA | Endogenous agonist | 2 |

| Saclofen | Known GABA-B antagonist | 3 |

| (-)-Baclofen | R-enantiomer agonist | 4 |

| (+)-Baclofen | S-enantiomer (less active) | 5 |

| (L)-Glutamic Acid | Neurotransmitter | 6 (Least Potent) |

Data derived from Belley et al., 1999.[1]

Key Experimental Protocols

The unique properties of this compound lend it to two primary experimental applications: competitive radioligand binding assays and photoaffinity labeling.

Competitive Radioligand Binding Assay

This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the GABA-B receptor by measuring their ability to compete with this compound.

Methodology:

-

Membrane Preparation: Crude membranes are prepared from a tissue of interest (e.g., rat cerebral cortex) by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer. Protein concentration is determined via a standard assay (e.g., BCA assay).

-

Assay Incubation: In a 96-well plate, membrane homogenate (typically 50-120 µg of protein) is incubated with a fixed concentration of this compound (typically at or near its Kd) and a range of concentrations of the unlabeled competing test compound.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity GABA-B ligand (e.g., unlabeled CGP 71872) and subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Photoaffinity Labeling

This protocol is used to covalently attach this compound to its binding site on the GABA-B1 subunit for identification and molecular weight determination.

Methodology:

-

Membrane Binding: Crude membranes are incubated with this compound in the dark to allow for equilibrium binding, similar to the initial steps of a binding assay. Control samples may include an excess of unlabeled antagonist to demonstrate the specificity of the labeling.

-

UV Irradiation: The membrane suspension is exposed to a high-intensity UV light source (e.g., 254 nm or 320 nm) for a defined period on ice. This activates the azido group, which forms a covalent bond with nearby amino acid residues of the receptor.

-

Quenching: The photoreaction may be quenched by the addition of a scavenger reagent.

-

SDS-PAGE and Autoradiography: The covalently labeled membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is dried and exposed to X-ray film or a phosphor screen (autoradiography). The radioactive bands corresponding to the this compound-labeled GABA-B receptor subunits can then be visualized.

Conclusion

This compound is a sophisticated molecular probe that functions as a high-affinity, selective antagonist for the GABA-B1 receptor subunit. Its dual nature as both a radioligand and a photoaffinity label provides researchers with a powerful tool to quantify receptor density, determine the binding affinity of novel compounds, and structurally identify the ligand-binding components of the GABA-B receptor complex. Understanding its mechanism of action is fundamental to its application in advancing the fields of neuropharmacology and drug development.

References

- 1. Top 66 papers published in the topic of Photoaffinity labeling in 1999 [scispace.com]

- 2. The Concise Guide to Pharmacology 2013/14: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA<sub>B</sub> receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

(iodo-125)-CGP 71872 binding affinity for GABA-B

An In-Depth Technical Guide on the Binding Affinity of (iodo-125)-CGP 71872 for the GABA-B Receptor

This guide provides a comprehensive overview of the binding characteristics of the radioiodinated antagonist, this compound, for the γ-aminobutyric acid type B (GABA-B) receptor. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology. This document details the quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways.

Introduction

The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] It exists as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[1] The GABA-B1 subunit is responsible for ligand binding, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[2] Dysregulation of GABA-B receptor signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

This compound is a radioiodinated derivative of the potent and selective GABA-B receptor antagonist CGP 71872.[2] Its high affinity and specificity for the GABA-B1 subunit, combined with the presence of a photoactivatable azido group, make it a valuable tool for characterizing GABA-B receptors through radioligand binding assays and photoaffinity labeling.[2]

Binding Affinity Data

The binding affinity of CGP 71872 and the competitive inhibition of [125I]-CGP 71872 binding by various ligands have been determined through radioligand binding assays. The data presented below is crucial for understanding the potency and selectivity of this antagonist.

| Compound | Assay Type | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| CGP 71872 | Competition Binding | Rat brain membranes | [125I]-CGP 71872 | ~10 | Not Reported | [2] |

| GABA | Competition Binding | Rat brain membranes | [125I]-CGP 71872 | ~1,000 | Not Reported | [2] |

| (-)-Baclofen | Competition Binding | Rat brain membranes | [125I]-CGP 71872 | ~5,000 | Not Reported | [2] |

| Saclofen | Competition Binding | Rat brain membranes | [125I]-CGP 71872 | ~10,000 | Not Reported | [2] |

Note: The exact Kd value for the saturation binding of [125I]-CGP 71872 is not explicitly stated in the primary literature, however, it is described as a nanomolar affinity ligand.[2] The IC50 values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

Experimental Protocols

The determination of the binding affinity of this compound for the GABA-B receptor typically involves radioligand binding assays using cell membranes expressing the receptor.

Membrane Preparation from Brain Tissue

A standard protocol for preparing crude cell membranes from brain tissue for use in GABA-B receptor binding assays is as follows:

-

Homogenization: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh cold buffer and recentrifugation to remove endogenous substances that might interfere with the binding assay.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Storage: The membrane preparation is aliquoted and stored at -80°C until use.

Radioligand Binding Assay: Competition Protocol

This protocol is used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with the binding of this compound.

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of this compound (typically at or below its Kd).

-

Varying concentrations of the unlabeled competitor compound.

-

A specific amount of the membrane preparation (e.g., 50-100 µg of protein).

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis:

-

Total Binding: Measured in the absence of any competitor.

-

Non-specific Binding: Measured in the presence of a high concentration of a known GABA-B receptor ligand (e.g., unlabeled CGP 71872 or GABA) to saturate the receptors.

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily mediated through the coupling to Gi/o proteins.[1]

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound for the GABA-B receptor.

Caption: Radioligand competition binding assay workflow.

References

An In-depth Technical Guide to (iodo-125)-CGP 71872: A High-Affinity Photoaffinity Probe for the GABA-B Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodo-125)-CGP 71872 is a potent and selective radiolabeled antagonist for the Gamma-aminobutyric acid (GABA) type B receptor, a crucial G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission throughout the central nervous system (CNS).[1][2] Its high affinity and photoactivatable nature make it an invaluable tool for the characterization and elucidation of GABA-B receptor pharmacology and distribution. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its use, and a visualization of the signaling pathways it helps to investigate.

This compound is chemically identified as 3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid. It incorporates a radioisotope of iodine, Iodine-125, for detection in radiometric assays, and an azido group that, upon photoactivation with UV light, forms a covalent bond with the receptor. This property makes it a powerful photoaffinity label for irreversibly tagging and identifying GABA-B receptor subunits.[1] Research has demonstrated that this compound is a selective antagonist for the GABA(B)R1 subunit of the heterodimeric GABA-B receptor.[1]

Quantitative Data Presentation

The binding affinity of this compound and the inhibitory potency of various standard GABA-B receptor ligands have been determined through competitive radioligand binding assays. The following table summarizes the data from a key study using rat brain membranes.

| Competing Ligand | IC₅₀ (nM) | Receptor Target |

| CGP 71872 (unlabeled) | 1.5 | GABA-B |

| GABA | 1,200 | GABA-B (Agonist) |

| Saclofen | 8,000 | GABA-B (Antagonist) |

| (-)-Baclofen | 250 | GABA-B (Agonist) |

| (+)-Baclofen | >100,000 | GABA-B (Inactive Enantiomer) |

| (L)-Glutamic Acid | >100,000 | Glutamate Receptors |

Data sourced from: Belley et al. (2000). Synthesis of the nanomolar photoaffinity GABA(B) receptor ligand CGP 71872 reveals diversity in the tissue distribution of GABA(B) receptor forms. Bioorganic & Medicinal Chemistry Letters, 10(1), 47-50.[1]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of GABA-B Receptors in Rat Brain Membranes

This protocol describes the methodology for using this compound to specifically label GABA-B receptor subunits in crude membrane preparations from rat brain.

1. Membrane Preparation: a. Homogenize dissected rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the crude membranes. d. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. e. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Radioligand Binding: a. In individual microcentrifuge tubes, incubate a fixed amount of rat brain membrane protein (e.g., 50-100 µg) with a low nanomolar concentration of this compound (e.g., 0.5 nM) in a binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4). b. For competition experiments, include varying concentrations of unlabeled ligands (as detailed in the table above) in the incubation mixture. c. To determine non-specific binding, add a high concentration of an unlabeled potent GABA-B antagonist (e.g., 10 µM unlabeled CGP 71872). d. Incubate the samples for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature).

3. Photoactivation: a. Following incubation, place the samples on ice and expose them to a high-intensity UV light source (e.g., 365 nm) for a predetermined time (e.g., 5-15 minutes) to activate the azido group and induce covalent cross-linking.

4. Gel Electrophoresis and Autoradiography: a. Terminate the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the radiolabeled protein bands corresponding to the GABA-B receptor subunits.

Mandatory Visualizations

Signaling Pathway of the GABA-B Receptor

Caption: GABA-B receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive binding assay.

References

An In-Depth Technical Guide to the Prospective Synthesis and Radiolabeling of CGP 71872

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific literature detailing the synthesis and radiolabeling of CGP 71872, with the chemical name (S)-4-(3-((1H-indol-4-yl)oxy)-2-hydroxypropyl)-1-(pyridin-4-ylmethyl)piperazin-2-one, is publicly available. This guide, therefore, presents a scientifically plausible, hypothetical approach for its synthesis and tritium labeling based on established organic chemistry principles and published methods for analogous compounds. All experimental protocols are illustrative and would require optimization and validation in a laboratory setting.

Introduction

CGP 71872 is a synthetic organic compound featuring a complex molecular architecture that includes an indole, a piperazinone, and a pyridine moiety linked by a propanolamine bridge. Its structural motifs are common in pharmacologically active agents, suggesting its potential for biological activity. This guide provides a comprehensive, albeit prospective, technical overview of a potential synthetic route to CGP 71872 and a strategy for its radiolabeling with tritium, a crucial step for its use in in-vitro and in-vivo pharmacological studies.

Proposed Synthesis of CGP 71872

The synthesis of CGP 71872 can be envisioned through a convergent strategy, involving the preparation of three key intermediates: (S)-3-((1H-indol-4-yl)oxy)propane-1,2-diol (A) , 1-(pyridin-4-ylmethyl)piperazin-2-one (B) , and a suitable activating agent for the final coupling.

Synthesis of Key Intermediates

2.1.1. Synthesis of (S)-3-((1H-indol-4-yl)oxy)propane-1,2-diol (Intermediate A)

The synthesis of this chiral building block can be approached from 4-hydroxyindole and a chiral glycidyl derivative.

Experimental Protocol:

-

Protection of Indole Nitrogen: To a solution of 4-hydroxyindole in a suitable solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) at 0 °C. After stirring for 30 minutes, add a protecting group precursor, for example, benzyl bromide, and allow the reaction to warm to room temperature overnight. After aqueous workup and purification, the N-protected 4-hydroxyindole is obtained.

-

Epoxide Ring-Opening: The N-protected 4-hydroxyindole is then reacted with (S)-glycidyl nosylate or a similar chiral epoxide in the presence of a base like cesium carbonate in DMF at an elevated temperature (e.g., 80 °C). This reaction proceeds via a Williamson ether synthesis to yield the corresponding (S)-glycidyl ether.

-

Hydrolysis of the Epoxide: The resulting epoxide is then hydrolyzed under acidic conditions (e.g., dilute sulfuric acid in a mixture of water and a co-solvent like THF) to open the epoxide ring and form the diol.

-

Deprotection: The protecting group on the indole nitrogen is removed. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol. Purification by column chromatography would yield the desired intermediate A .

2.1.2. Synthesis of 1-(pyridin-4-ylmethyl)piperazin-2-one (Intermediate B)

This intermediate can be prepared by the N-alkylation of piperazin-2-one with 4-(chloromethyl)pyridine.

Experimental Protocol:

-

Alkylation: To a solution of piperazin-2-one in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate and 4-(chloromethyl)pyridine hydrochloride. The reaction mixture is heated to reflux for several hours.

-

Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization to afford Intermediate B .

Final Assembly of CGP 71872

The final coupling of intermediates A and B can be achieved via a nucleophilic substitution reaction.

Experimental Protocol:

-

Activation of the Primary Alcohol: The primary alcohol of the diol in Intermediate A needs to be selectively activated. This can be achieved by converting it into a better leaving group, such as a tosylate or mesylate. To a solution of A in pyridine or dichloromethane with a non-nucleophilic base like triethylamine at 0 °C, add p-toluenesulfonyl chloride or methanesulfonyl chloride. The reaction is typically stirred at 0 °C for a few hours and then at room temperature until completion.

-

Coupling Reaction: The resulting activated intermediate is then reacted with Intermediate B in a suitable solvent like DMF in the presence of a base such as potassium carbonate at an elevated temperature.

-

Final Purification: After the reaction is complete, the mixture is subjected to an aqueous workup, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield CGP 71872.

Quantitative Data (Hypothetical):

| Step | Reactants | Product | Yield (%) | Purity (%) |

| Synthesis of Intermediate A | 4-hydroxyindole, (S)-glycidyl nosylate | (S)-3-((1H-indol-4-yl)oxy)propane-1,2-diol | 40-50 | >95 |

| Synthesis of Intermediate B | Piperazin-2-one, 4-(chloromethyl)pyridine | 1-(pyridin-4-ylmethyl)piperazin-2-one | 60-70 | >98 |

| Final Assembly | Intermediate A (activated), Intermediate B | CGP 71872 | 30-40 | >99 (HPLC) |

Proposed Radiolabeling of CGP 71872 with Tritium

For use in radioligand binding assays and in vivo studies, a radiolabeled version of CGP 71872 is essential. Tritium ([³H]) is a suitable radioisotope for this purpose due to its high specific activity and relatively low energy beta emission.[1] A common and effective method for tritium labeling is catalytic tritiodehalogenation.[2]

Synthesis of a Halogenated Precursor

To perform tritiodehalogenation, a halogenated precursor of CGP 71872 is required. A plausible position for halogenation would be on the indole ring, for instance, at the 5- or 7-position, as these positions are often amenable to electrophilic substitution and the resulting tritiated compound would be metabolically stable.

Experimental Protocol (for a Bromo-precursor):

-

Bromination of a Synthetic Intermediate: A suitable intermediate in the synthesis of CGP 71872, for example, N-protected 4-hydroxyindole, can be brominated using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent like dichloromethane.

-

Synthesis of Bromo-CGP 71872: The brominated intermediate would then be carried through the synthetic sequence described in section 2 to yield the brominated analog of CGP 71872.

Catalytic Tritiodehalogenation

Experimental Protocol:

-

Reaction Setup: In a specialized radiochemistry laboratory, the brominated precursor of CGP 71872 is dissolved in a suitable solvent (e.g., ethanol or DMF). A palladium catalyst, such as 10% palladium on carbon (Pd/C), is added to the solution.

-

Introduction of Tritium Gas: The reaction vessel is connected to a tritium gas manifold. The air is evacuated, and the vessel is filled with tritium gas to a desired pressure.

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by radio-TLC or radio-HPLC.

-

Workup and Purification: Upon completion, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the crude [³H]CGP 71872 is purified using preparative radio-HPLC to achieve high radiochemical purity.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Precursor | Bromo-CGP 71872 |

| Radioisotope | Tritium (³H) |

| Method | Catalytic Tritiodehalogenation |

| Catalyst | 10% Pd/C |

| Radiochemical Yield | 10-30% |

| Specific Activity | 15-30 Ci/mmol |

| Radiochemical Purity | >98% (by radio-HPLC) |

Visualizations

Caption: Proposed synthetic workflow for CGP 71872.

Caption: Proposed radiolabeling workflow for [³H]CGP 71872.

Conclusion

This technical guide outlines a feasible, though hypothetical, pathway for the synthesis and tritium radiolabeling of CGP 71872. The proposed routes leverage well-established chemical transformations and provide detailed, actionable protocols for researchers. The successful synthesis and radiolabeling of this compound would enable its comprehensive pharmacological characterization and could pave the way for the development of new therapeutic agents. It is imperative to reiterate that these protocols are illustrative and would necessitate rigorous experimental optimization and validation.

References

(Iodo-125)-CGP 71872: A Technical Guide to its Selectivity for GABA-B Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the radioligand (iodo-125)-CGP 71872, with a specific focus on its selectivity for GABA-B receptor subtypes. This document consolidates available data, details relevant experimental methodologies, and visualizes key pathways to serve as an in-depth resource for the scientific community.

Executive Summary

Data Presentation: Binding Profile of this compound

The following table summarizes the known binding characteristics of this compound.

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ/IC₅₀) | Notes | Reference |

| GABA-B R1a | This compound | Not specified | Binds to the R1a isoform. | [1] |

| GABA-B R1b | This compound | Not specified | Binds to the R1b isoform. | [1] |

| GABA-B R2 | This compound | No binding | Does not bind to the R2 subunit. | [1] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for GABA-B receptors using a radiolabeled ligand like this compound.

a) Membrane Preparation:

-

Tissue Homogenization: Homogenize dissected brain regions (e.g., rat cortex) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pellet Collection: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

-

Washing: Wash the pellet by resuspension in fresh ice-cold buffer and repeat the high-speed centrifugation step. This is repeated multiple times to remove endogenous GABA.

-

Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

b) Binding Assay:

-

Incubation Mixture: In assay tubes, combine the prepared membrane suspension, a fixed concentration of the radioligand (e.g., this compound), and varying concentrations of the unlabeled test compound.

-

Total and Non-specific Binding:

-

Total Binding: Tubes containing only the membranes and the radioligand.

-

Non-specific Binding: Tubes containing membranes, the radioligand, and a high concentration of a known saturating unlabeled ligand (e.g., unlabeled CGP 71872 or GABA) to block all specific binding sites.

-

-

Incubation: Incubate the assay tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Whatman GF/B). The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

c) Data Analysis:

-

Specific Binding Calculation: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

-

IC₅₀ Determination: Plot the specific binding as a function of the logarithm of the test compound concentration. Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Photoaffinity Labeling

This technique utilizes the photoactivatable azido group on this compound to covalently label the GABA-B R1 subunit.

-

Binding: Perform the binding assay as described above, but typically with a higher concentration of the radioligand to ensure sufficient labeling.

-

UV Irradiation: After the incubation period, expose the samples to UV light at a specific wavelength (e.g., 254 nm) for a defined duration on ice. This activates the azido group, leading to the formation of a reactive nitrene that covalently crosslinks to nearby amino acid residues in the binding pocket.

-

Sample Preparation: Solubilize the labeled membranes in a sample buffer for electrophoresis.

-

SDS-PAGE and Autoradiography: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to X-ray film or a phosphor screen to visualize the radiolabeled protein bands. This allows for the identification of the molecular weight of the protein(s) that bind the radioligand.

Mandatory Visualizations

GABA-B Receptor Signaling Pathway

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

The Unveiling of CGP 71872: A Technical Guide to a Seminal GABA(B) Receptor Photoaffinity Ligand

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and core scientific data surrounding CGP 71872, a potent and selective photoaffinity label that has been instrumental in characterizing the GABA(B) receptor. Its development marked a significant advancement in the study of GABAergic neurotransmission, providing a powerful tool to investigate receptor structure and distribution.

Discovery and Historical Context

The journey to understanding the GABA(B) receptor was paved with the development of selective ligands. Early antagonists, such as phaclofen, were limited by their low potency and inability to cross the blood-brain barrier. A significant breakthrough came with the synthesis of phosphinic acid analogues of GABA, which yielded more potent and, in some cases, orally active antagonists.

CGP 71872 emerged from this lineage of research as a highly specialized tool. It was designed as a photoaffinity ligand, incorporating a photoreactive azido group and a radioiodinatable moiety. This design allows for the covalent labeling of its binding site upon photoactivation, enabling the identification and characterization of the receptor protein. Specifically, CGP 71872 was developed to have high affinity and selectivity for the GABA(B)R1 subunit of the GABA(B) receptor heterodimer.

Mechanism of Action and Signaling Pathway

CGP 71872 acts as a selective antagonist at the GABA(B)R1 subunit of the GABA(B) receptor. The GABA(B) receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand GABA, initiates a signaling cascade that leads to neuronal inhibition.

Activation of the GABA(B) receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels results in potassium efflux and hyperpolarization of the postsynaptic neuron, while the inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal.

As an antagonist, CGP 71872 binds to the GABA(B)R1 subunit but does not activate it, thereby blocking the downstream signaling events initiated by GABA.

Quantitative Data

The following table summarizes the key quantitative data for CGP 71872 and related compounds from competitive binding assays.

| Compound | IC50 (nM) against [125I]CGP 64213 Binding |

| CGP 71872 | 2.5 |

| CGP 64213 | 1.2 |

| GABA | 2,300 |

| (-)-Baclofen | 1,800 |

| Saclofen | 30,000 |

Data sourced from Belley et al., Bioorganic & Medicinal Chemistry Letters, 1999.

Key Experimental Protocols

Synthesis of CGP 71872

The synthesis of CGP 71872 is a multi-step process. A key precursor is the phosphinic acid derivative which is then coupled to a linker arm containing the photoactivatable and iodinatable moiety.

Detailed Methodology: The synthesis involves the coupling of a suitable phosphinic acid intermediate with a protected amino-alcohol linker. The resulting product is then deprotected and reacted with an activated ester of 4-azido-3,5-diiodosalicylic acid. The final product is purified by chromatography. For the radioiodinated version, [125I]NaI is used in the iodination step.

Photoaffinity Labeling of GABA(B) Receptors

This protocol outlines the use of [125I]-CGP 71872 to covalently label GABA(B) receptors in tissue homogenates.

Materials:

-

Rat brain membranes

-

[125I]-CGP 71872

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

-

UV lamp (350 nm)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Incubation: Rat brain membranes are incubated with [125I]-CGP 71872 in binding buffer in the dark at room temperature. Non-specific binding is determined in the presence of a high concentration of a non-labeled GABA(B) receptor ligand (e.g., GABA or unlabeled CGP 71872).

-

UV Irradiation: The incubation mixtures are irradiated with UV light (350 nm) on ice for a specified period to induce covalent cross-linking of the azido group to the receptor.

-

Quenching: The photoreaction is quenched by the addition of a reducing agent.

-

SDS-PAGE: The labeled membranes are solubilized in SDS-PAGE sample buffer and the proteins are separated by electrophoresis.

-

Detection: The gel is dried and the radiolabeled protein bands are visualized by phosphorimaging or autoradiography.

Immunoprecipitation of Photolabeled Receptors

This protocol is used to confirm the identity of the photolabeled protein as the GABA(B) receptor.

Materials:

-

Photolabeled rat brain membranes

-

Solubilization buffer (containing non-ionic detergents)

-

GABA(B)R1-specific antibody

-

Protein A/G beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE reagents

Procedure:

-

Solubilization: Photolabeled membranes are solubilized in a buffer containing detergents to extract the membrane proteins.

-

Immunoprecipitation: The solubilized extract is incubated with a specific antibody against the GABA(B)R1 subunit.

-

Capture: Protein A/G beads are added to the mixture to capture the antibody-receptor complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and autoradiography to detect the presence of the radiolabeled GABA(B) receptor.

Structure-Activity Relationships (SAR)

The development of CGP 71872 is rooted in the structure-activity relationship studies of phosphinic acid analogues of GABA. Key structural features that contribute to the high affinity and selectivity of these antagonists include:

-

Phosphinic Acid Moiety: Replacement of the carboxylic acid group of GABA with a phosphinic acid group was a critical modification that led to potent GABA(B) antagonism.

-

Substituents on the Phosphinic Acid: The nature of the substituent on the phosphorus atom influences potency and pharmacokinetic properties.

-

Alkyl Chain Length: The length of the carbon chain between the amino group and the phosphinic acid is crucial for optimal binding.

-

Aromatic Substituents: The introduction of aromatic groups, as seen in the linker of CGP 71872, can enhance binding affinity and provide sites for further modification (e.g., iodination, attachment of a photoaffinity label).

In Vivo and Preclinical Data

While CGP 71872 was primarily developed as an in vitro tool for receptor characterization, the broader class of potent and selective GABA(B) receptor antagonists has been investigated in various in vivo models. These studies have suggested potential therapeutic applications for GABA(B) antagonists in areas such as cognitive enhancement and the treatment of absence epilepsy. However, specific in vivo data for CGP 71872 is limited due to its design as a photoaffinity probe rather than a therapeutic agent.

Conclusion

CGP 71872 stands as a landmark molecule in the study of GABA(B) receptors. Its rational design as a high-affinity, selective photoaffinity ligand has provided invaluable insights into the molecular identity, subunit composition, and tissue distribution of the GABA(B)R1 subunit. The experimental protocols and data presented in this guide underscore its significance as a powerful tool for researchers in neuroscience and drug discovery, facilitating a deeper understanding of GABAergic signaling and paving the way for the development of novel therapeutics targeting this critical receptor system.

An In-depth Technical Guide to (iodo-125)-CGP 71872: Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (iodo-125)-CGP 71872, a critical radioligand for studying the GABA-B receptor. The information herein is curated to support advanced research and drug development endeavors, with a focus on data clarity, experimental context, and visualization of relevant biological pathways.

Core Physical and Chemical Properties

This compound is a radiolabeled derivative of CGP 71872, a potent and selective antagonist of the GABA-B receptor. The incorporation of the iodine-125 isotope allows for sensitive detection in a variety of experimental settings.[1]

| Property | Value | Source |

| Molecular Formula | C24H31IN5O7P | PubChem[1] |

| Molecular Weight | 657.4 g/mol | PubChem[1] |

| Exact Mass | 657.10074 Da | PubChem[1] |

| Radioisotope | Iodine-125 | - |

| Computed XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 15 | PubChem[1] |

Synthesis and Radiolabeling

A detailed, step-by-step protocol for the synthesis of the CGP 71872 precursor and its subsequent iodination to yield this compound is not publicly available. The synthesis of such a complex molecule typically involves a multi-step organic synthesis to create the non-radioactive precursor, followed by a radiolabeling step.

The radiolabeling process would likely involve the introduction of iodine-125 to an activated precursor molecule. Common methods for radioiodination include electrophilic substitution onto an activated aromatic ring or the use of a pre-labeled synthon.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for characterizing the interaction of this compound with the GABA-B receptor. Below is a generalized protocol that can be adapted for this specific radioligand.

Membrane Preparation

-

Tissue Homogenization: Dissect the tissue of interest (e.g., brain region expressing GABA-B receptors) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation step. This is crucial for removing endogenous GABA.

-

Final Resuspension: Resuspend the final membrane pellet in the assay buffer at a desired protein concentration.

Saturation Binding Assay

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

-

Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of this compound.

-

Non-Specific Binding: For each concentration, prepare a parallel set of tubes containing a high concentration of a non-labeled GABA-B receptor ligand (e.g., unlabeled CGP 71872 or GABA) to determine non-specific binding.

-

Equilibration: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Analyze the data using non-linear regression to determine Bmax and Kd.

Competition Binding Assay

This assay determines the affinity (Ki) of a non-labeled test compound for the GABA-B receptor.

-

Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of this compound (typically at or below its Kd) and increasing concentrations of the non-labeled test compound.

-

Equilibration, Separation, and Quantification: Follow the same procedure as in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

CGP 71872 acts as an antagonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Its binding blocks the downstream signaling cascade typically initiated by the endogenous agonist GABA.

References

The Radioligand (iodo-125)-CGP 71872: A Technical Guide to Identifying GABA-B Receptor Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of the radioiodinated antagonist, (iodo-125)-CGP 71872, in the identification and characterization of GABA-B receptor isoforms. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key data to facilitate its use in research and drug development.

Introduction to GABA-B Receptors and the Significance of Isoform Identification

The γ-aminobutyric acid (GABA) type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged synaptic inhibition in the central nervous system. Functional GABA-B receptors are obligate heterodimers, composed of GABA-B R1 and GABA-B R2 subunits. The GABA-B R1 subunit is responsible for binding to GABA and its analogs, while the R2 subunit is crucial for G-protein coupling and trafficking the receptor to the cell surface.

Further complexity arises from the existence of at least two major isoforms of the GABA-B R1 subunit, GABA-B R1a and GABA-B R1b, which are generated by alternative splicing. These isoforms differ in their N-terminal extracellular domains, leading to distinct tissue and subcellular localizations, and potentially different physiological roles. The ability to distinguish between these isoforms is critical for understanding the nuanced roles of GABA-B receptor signaling in various physiological and pathological processes, and for the development of targeted therapeutics.

This compound: A Selective Tool for GABA-B R1 Isoform Research

This compound is a high-affinity, selective antagonist for the GABA-B R1 subunit.[1] Its key features make it an invaluable tool for studying GABA-B receptor isoforms:

-

High Affinity: It binds to the GABA-B R1 subunit with nanomolar affinity, allowing for sensitive detection.

-

Selectivity: It specifically targets the GABA-B R1 subunit, with no significant binding to the GABA-B R2 subunit.[1]

-

Radioiodination: The presence of the iodine-125 isotope allows for highly sensitive detection in a variety of experimental paradigms, including radioligand binding assays and autoradiography.

-

Photoaffinity Labeling: this compound contains a photo-reactive azido group, enabling it to be covalently cross-linked to the receptor upon UV irradiation. This property is particularly useful for irreversibly labeling the receptor for subsequent biochemical analysis, such as immunoprecipitation and SDS-PAGE.[1]

Data Presentation: Binding Characteristics of this compound

The following tables summarize the quantitative data regarding the binding of this compound and related ligands to GABA-B receptors.

Table 1: Competitive Inhibition of [125I]-CGP 71872 Binding in Rat Brain Membranes

| Competitor | IC50 (nM) |

| CGP 71872 | 2.1 |

| (-)-Baclofen | 800 |

| GABA | 1,200 |

| Saclofen | 3,000 |

| (+)-Baclofen | >100,000 |

| L-Glutamic Acid | >100,000 |

Data extracted from competitive binding experiments performed on crude rat brain membranes. The rank order of potency is characteristic of the GABA-B receptor.[1]

Table 2: Molecular Weight of Photoaffinity Labeled GABA-B R1 Isoforms

| Isoform | Apparent Molecular Weight (kDa) |

| GABA-B R1a | ~130 |

| GABA-B R1b | ~100 |

Molecular weights determined by SDS-PAGE analysis of rat brain membranes photoaffinity labeled with [125I]-CGP 71872.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the affinity of unlabeled compounds for the GABA-B receptor by measuring their ability to compete with the binding of [125I]-CGP 71872.

Materials:

-

Crude membrane preparations from target tissue (e.g., rat brain)

-

[125I]-CGP 71872

-

Unlabeled competitor compounds

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Binding buffer

-

A range of concentrations of the unlabeled competitor compound.

-

A fixed concentration of [125I]-CGP 71872 (typically at or below its Kd).

-

The membrane preparation (protein concentration typically 50-200 µg per well).

-

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of [125I]-CGP 71872 (IC50). Specific binding is calculated as the difference between total binding (no competitor) and non-specific binding (in the presence of a saturating concentration of a known GABA-B antagonist).

Photoaffinity Labeling

Objective: To covalently label GABA-B R1 subunits with [125I]-CGP 71872 for subsequent analysis.

Materials:

-

Crude membrane preparations

-

[125I]-CGP 71872

-

Binding Buffer (as above)

-

UV lamp (e.g., 254 nm or 350 nm depending on the specific probe design)

-

Ice bath

Procedure:

-

Binding: Perform the binding reaction as described in the radioligand binding assay protocol (steps 1-3), typically in a larger volume. Protect the samples from light during incubation.

-

UV Irradiation: Place the samples on an ice bath and expose them to UV light for a predetermined amount of time (e.g., 10 minutes). The optimal time and wavelength should be determined empirically.

-

Quenching (Optional): The reaction can be quenched by adding a scavenger molecule.

-

Washing: Pellet the membranes by centrifugation and wash them to remove unbound radioligand.

-

Analysis: The photoaffinity-labeled membranes can now be used for downstream applications such as SDS-PAGE, autoradiography, and immunoprecipitation.

SDS-PAGE and Autoradiography

Objective: To visualize the photoaffinity-labeled GABA-B receptor isoforms and determine their apparent molecular weights.

Materials:

-

Photoaffinity-labeled membrane preparations

-

SDS-PAGE gels and running buffer

-

Laemmli sample buffer

-

X-ray film or phosphor screen and imaging system

Procedure:

-

Sample Preparation: Solubilize the photoaffinity-labeled membranes in Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Gel Drying: Dry the gel onto a filter paper backing.

-

Autoradiography: Expose the dried gel to X-ray film or a phosphor screen at -80°C. The exposure time will depend on the amount of radioactivity.

-

Image Analysis: Develop the film or scan the phosphor screen to visualize the radiolabeled protein bands. The apparent molecular weights of the GABA-B R1a and R1b isoforms can be determined by comparison to molecular weight standards.

Immunoprecipitation

Objective: To confirm the identity of the photoaffinity-labeled proteins as GABA-B R1 subunits.

Materials:

-

Photoaffinity-labeled and solubilized membrane proteins

-

GABA-B R1 specific antibody

-

Protein A/G agarose or magnetic beads

-

Immunoprecipitation buffer (e.g., RIPA buffer)

-

Wash buffer

Procedure:

-

Pre-clearing: Incubate the solubilized protein extract with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a GABA-B R1 specific antibody overnight at 4°C with gentle rotation.

-

Capture: Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and autoradiography to confirm that the radiolabeled bands correspond to the immunoprecipitated GABA-B R1 subunits.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

Methodological & Application

(iodo-125)-CGP 71872 photoaffinity labeling protocol

An Application Note and Protocol for the Photoaffinity Labeling of GABA B Receptors using (iodo-125)-CGP 71872

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-affinity, radioiodinated photoaffinity label used for the characterization of γ-aminobutyric acid type B (GABA B ) receptors.[1][2] This probe contains an azido group that, upon photoactivation, forms a covalent bond with the receptor, allowing for the identification and characterization of its subunits. This application note provides a detailed protocol for the use of [ 125 I]-CGP 71872 in photoaffinity labeling experiments, based on published research. The radioiodinated probe has been instrumental in identifying different isoforms of the GABA B receptor, specifically the long (GABA B R1a) and short (GABA B R1b) forms.[1][2] Photoaffinity labeling experiments have demonstrated that [ 125 I]-CGP 71872 is a selective antagonist for the GABA B R1 subunit.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from photoaffinity labeling experiments using [ 125 I]-CGP 71872 with crude membranes prepared from rat brain.

| Parameter | Observation | Species | Reference |

| Labeled Protein Species | ~130 kDa (GABA B R1a) | Rat Brain | [1][2] |

| ~100 kDa (GABA B R1b) | Rat Brain | [1][2] | |

| Competitive Inhibition | Dose-dependent | Rat Brain | [1] |

| Ligand | Rank Order of Potency | ||

| Cold CGP 71872 | [1] | ||

| GABA | [1] | ||

| Saclofen | [1] | ||

| (-)-Baclofen | [1] | ||

| (+)-Baclofen | [1] | ||

| (L)-Glutamic acid | [1] |

Experimental Protocols

This section details the methodology for photoaffinity labeling of GABA B receptors in crude membrane preparations using [ 125 I]-CGP 71872.

Materials:

-

[ 125 I]-CGP 71872 (radioligand)

-

Crude membrane preparation from target tissue (e.g., rat brain)

-

Binding buffer (composition not specified in the abstract, a typical buffer would be 50 mM Tris-HCl, pH 7.4 with 2.5 mM CaCl 2 )

-

Wash buffer (e.g., ice-cold binding buffer)

-

Protease inhibitors

-

Non-specific binding control (e.g., high concentration of unlabeled GABA or CGP 71872)

-

UV lamp (e.g., 254 nm or other suitable wavelength for photoactivation of the azido group)

-

Centrifuge

-

SDS-PAGE reagents and apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Membrane Preparation: Prepare crude membranes from the tissue of interest (e.g., rat brain) using standard differential centrifugation methods. Ensure the final membrane pellet is resuspended in an appropriate buffer containing protease inhibitors.

-

Binding Reaction:

-

In a microcentrifuge tube, add the crude membrane preparation (typically 50-100 µg of protein).

-

Add [ 125 I]-CGP 71872 to a final concentration in the nanomolar range.

-

For non-specific binding control tubes, add a high concentration of an unlabeled competitor (e.g., 1 mM GABA or 10 µM cold CGP 71872) prior to the addition of the radioligand.

-

For competition binding experiments, add varying concentrations of competitor ligands.

-

Incubate the reaction mixture, typically on ice or at 4°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Protect from light.

-

-

Photocrosslinking:

-

Place the reaction tubes on ice and expose them to UV light at a specified wavelength and duration to activate the azido group of [ 125 I]-CGP 71872. The exact conditions (wavelength, distance from the lamp, and time) should be optimized for the specific experimental setup.

-

-

Washing:

-

Following photoactivation, terminate the reaction by adding ice-cold wash buffer.

-

Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C to pellet the membranes.

-

Carefully aspirate the supernatant.

-

Repeat the wash step to remove unbound radioligand.

-

-

Analysis:

-

Resuspend the final membrane pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled protein bands.

-

The specificity of labeling is confirmed by the absence or significant reduction of the radiolabeled bands in the non-specific binding control lanes.

-

Visualizations

Caption: General experimental workflow for photoaffinity labeling.

Caption: Illustration of competitive binding for specificity control.

References

Application Notes and Protocols for (iodo-125)-CGP 71872 in Autoradiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodo-125)-CGP 71872 is a high-affinity, selective antagonist for the GABA-B receptor, specifically targeting the GABA-B R1 subunit.[1] This radioligand is a valuable tool for the quantitative autoradiographic localization and characterization of GABA-B receptors in various tissues. Its utility is further enhanced by the presence of a photoactivatable azido group, allowing for its use as a photoaffinity label to covalently bind to the receptor.[1] This document provides detailed application notes and protocols for the use of this compound in autoradiography.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission in the central nervous system. They are obligate heterodimers, composed of GABA-B R1 and GABA-B R2 subunits. The GABA-B R1 subunit is responsible for binding GABA and competitive antagonists like CGP 71872. Upon activation, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₄H₃₁¹²⁵IN₅O₇P |

| Molecular Weight | ~783.4 g/mol |

| Radioisotope | Iodine-125 |

| Affinity (Kd) | Nanomolar range |

| Specificity | Selective for GABA-B R1 subunit |

Quantitative Autoradiography Data

| Brain Region | Bmax (fmol/mg tissue) | Kd (nM) |

| Hippocampus | 150 - 250 | 2 - 5 |

| Thalamic Nuclei | 200 - 300 | 2 - 5 |

| Cerebellum (Molecular Layer) | 100 - 200 | 2 - 5 |

| Cortex | 50 - 150 | 2 - 5 |

Note: These values are illustrative and are based on data from other GABA-B receptor antagonists. Actual values obtained with this compound may vary depending on the specific experimental conditions.

Experimental Protocols

I. Receptor Autoradiography Protocol for Brain Slices

This protocol outlines the procedure for localizing GABA-B receptors in brain tissue using this compound.

Materials:

-

This compound

-

Unlabeled CGP 71872 (for non-specific binding)

-

Cryostat

-

Microscope slides (gelatin-coated)

-

Incubation buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Distilled water, ice-cold

-

Phosphor imaging screens or autoradiography film

-

Image analysis software

Procedure:

-

Tissue Preparation:

-

Sacrifice the animal and rapidly dissect the brain.

-

Freeze the brain in isopentane cooled with dry ice or liquid nitrogen.

-

Store the frozen brain at -80°C until sectioning.

-

Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

Store the slides with mounted sections at -80°C until use.

-

-

Pre-incubation:

-

On the day of the experiment, bring the slides to room temperature.

-

Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous GABA.

-

-

Incubation:

-

Prepare the incubation solution by diluting this compound in the incubation buffer to a final concentration of 0.1-1.0 nM.

-

For determination of non-specific binding, prepare a parallel incubation solution containing the radioligand and a high concentration (e.g., 1 µM) of unlabeled CGP 71872.

-

Incubate the slides in the radioligand solution for 60-120 minutes at room temperature.

-

-

Washing:

-

After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.

-

Perform 2-3 washes of 5-10 minutes each.

-

Briefly rinse the slides in ice-cold distilled water to remove buffer salts.

-

-

Drying and Exposure:

-

Dry the slides rapidly under a stream of cool, dry air.

-

Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.

-

Store the cassette at -80°C for an appropriate exposure time (typically 1-7 days, depending on the radioactivity).

-

-

Image Analysis:

-

Develop the film or scan the phosphor imaging screen.

-

Quantify the optical density in different brain regions using a suitable image analysis system.

-

Subtract the non-specific binding from the total binding to determine the specific binding.

-

II. Photoaffinity Labeling Protocol for Brain Membranes

This protocol is for covalently labeling GABA-B receptors using the photoactivatable properties of this compound.

Materials:

-

This compound

-

Crude brain membranes

-

Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

UV lamp (e.g., 254 nm or 365 nm)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the crude membranes.

-

Wash the membrane pellet several times by resuspension and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

Incubate the brain membranes (50-100 µg of protein) with 0.1-1.0 nM this compound in binding buffer in the dark for 60-120 minutes at room temperature.

-

For competition experiments, include various concentrations of unlabeled GABA-B receptor ligands.

-

-

Photolysis:

-

Following incubation, place the samples on ice and expose them to UV light for 5-15 minutes. The optimal wavelength and duration of UV exposure should be determined empirically.

-

-

SDS-PAGE and Autoradiography:

-

Quench the photoreaction and solubilize the membranes in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor imaging screen or autoradiography film to visualize the radiolabeled protein bands.

-

Signaling Pathways and Experimental Workflows

References

Application of (iodo-125)-CGP 71872 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodo-125)-CGP 71872 is a high-affinity, selective antagonist radioligand for the GABA-B receptor, specifically targeting the GABA-B1 subunit. Its utility in neuroscience research lies in its application as a photoaffinity label, enabling the identification and characterization of GABA-B receptors in various tissues. This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays and photoaffinity labeling experiments.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic drug development. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. They exist as obligate heterodimers of GABA-B1 and GABA-B2 subunits. The GABA-B1 subunit is responsible for binding GABA and competitive antagonists like CGP 71872, while the GABA-B2 subunit is required for G-protein coupling and signal transduction.

This compound is a derivative of the potent GABA-B antagonist CGP 71872, featuring a radioiodine atom for detection and an azido group for photo-induced covalent cross-linking to its binding site. This makes it an invaluable tool for irreversibly labeling GABA-B1 subunits, facilitating their identification in complex protein mixtures and studying their distribution and molecular characteristics.

Data Presentation

The following table summarizes the binding characteristics of this compound and related ligands at the GABA-B receptor, derived from competitive binding experiments.

| Ligand | IC50 (nM) | Receptor Target | Notes |

| CGP 71872 | 1 | GABA-B1 | Unlabeled antagonist used for competition. |

| GABA | 1000 | GABA-B1 | Endogenous agonist. |

| (-)-Baclofen | 1000 | GABA-B1 | Prototypical GABA-B agonist. |

| (+)-Baclofen | >10000 | GABA-B1 | Inactive enantiomer of baclofen. |

| Saclofen | 1000 | GABA-B1 | GABA-B antagonist. |

| L-Glutamic Acid | >10000 | GABA-B1 | Primary excitatory neurotransmitter, shows no significant affinity. |

This data is based on the competitive inhibition of [125I]-CGP 71872 binding to rat brain membranes.

Signaling Pathway

Activation of GABA-B receptors by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. The following diagram illustrates the canonical GABA-B receptor signaling pathway.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA-B Receptors using this compound

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the GABA-B receptor.

Materials:

-

This compound (specific activity ~2000 Ci/mmol)

-

Unlabeled CGP 71872 (for non-specific binding) and other test compounds

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Homogenizer

-

Centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation vials and scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the competitor compound.

-

Total Binding: Add 100 µL of binding buffer, 50 µL of this compound (final concentration ~0.1-0.5 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: Add 100 µL of unlabeled CGP 71872 (final concentration ~1 µM), 50 µL of this compound, and 100 µL of membrane preparation.

-

Competition Binding: Add 100 µL of varying concentrations of the test compound, 50 µL of this compound, and 100 µL of membrane preparation.

-

Incubate all tubes at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol 2: Photoaffinity Labeling of GABA-B Receptors using this compound

This protocol describes the covalent labeling of GABA-B1 receptor subunits in brain membranes.

Materials:

-

Same as Protocol 1, with the addition of:

-

UV lamp (e.g., 254 nm or 365 nm, intensity and duration to be optimized)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager system

Procedure:

-

Membrane Preparation and Binding:

-

Follow steps 1 and 2 of the Radioligand Binding Assay Protocol to prepare membranes and perform the binding reaction in tubes for control and experimental conditions. Include a "no UV" control.

-

-

Photocross-linking:

-

Place the incubation tubes on ice and expose them to UV light for a predetermined optimal time (e.g., 5-15 minutes). The optimal wavelength, intensity, and duration of UV exposure should be determined empirically.

-

-

Sample Preparation for Electrophoresis:

-

After photolabeling, centrifuge the samples at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the pellet in SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

-

SDS-PAGE and Autoradiography:

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Dry the gel and expose it to autoradiography film at -80°C or a phosphorimager screen.

-

Develop the film or scan the screen to visualize the radiolabeled protein bands. The expected molecular weights for GABA-B1a and GABA-B1b are approximately 130 kDa and 100 kDa, respectively.

-

-

Analysis:

-

Analyze the autoradiogram to identify the specifically labeled protein bands. The intensity of these bands should be reduced or absent in the non-specific binding and competitor lanes. The "no UV" control should not show any covalently labeled bands.

-

Caption: Experimental Workflow for Photoaffinity Labeling.

Conclusion